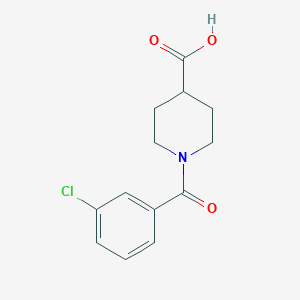

1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorobenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYNFSSQNAKLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358348 |

Source

|

| Record name | 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401581-33-7 |

Source

|

| Record name | 1-(3-Chlorobenzoyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401581-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 401581-33-7): Synthesis, Characterization, and Applications

Executive Summary: This document provides a comprehensive technical overview of 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid, a key chemical intermediate in pharmaceutical research. The guide details its physicochemical properties, a robust and validated synthesis protocol, and standard analytical methodologies for structural confirmation and purity assessment. Furthermore, it explores the compound's potential applications as a versatile building block in drug discovery, grounded in the established significance of the piperidine scaffold. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid is a derivative of isonipecotic acid, featuring a 3-chlorobenzoyl group attached to the piperidine nitrogen. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs, particularly those targeting the central nervous system (CNS). The substitution pattern on both the piperidine ring and the benzoyl moiety allows for fine-tuning of physicochemical and pharmacological properties.

This compound serves primarily as a building block, enabling the synthesis of more complex molecules.[1] Its structure combines a rigid cyclic amine, a synthetically versatile carboxylic acid handle, and a substituted aromatic ring, making it an attractive starting point for creating libraries of compounds for drug discovery screening. This guide offers an in-depth look at its synthesis, analysis, and utility for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 401581-33-7 | [2][3] |

| Molecular Formula | C₁₃H₁₄ClNO₃ | [2][3] |

| Molecular Weight | 267.71 g/mol | [2] |

| Appearance | White to off-white solid/powder | [4][5] |

| Purity | Typically ≥95% | [2][4] |

| Storage Temperature | Room temperature or refrigerated (2-8°C) | [4][6][7] |

| InChI Key | VVWYNFSSQNAKLL-UHFFFAOYSA-N | [7] |

| SMILES | C1=CC(=CC(=C1)Cl)C(=O)N2CCC(CC2)C(=O)O | [7] |

Synthesis and Purification

The synthesis of 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid is most effectively achieved through the acylation of piperidine-4-carboxylic acid with 3-chlorobenzoyl chloride. This method, an adaptation of the well-established Schotten-Baumann reaction, is reliable and high-yielding.[5]

Synthesis Principle

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of piperidine-4-carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. A base, such as triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from a similar synthesis of 1-benzoylpiperidine-4-carboxylic acid.[5]

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

3-Chlorobenzoyl chloride

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF.

-

Base Addition: Add triethylamine (2.5 eq) to the suspension. The TEA acts as both a base to deprotonate the carboxylic acid and to scavenge the HCl generated during the reaction.

-

Acylation: Cool the mixture to 0°C using an ice bath. Add 3-chlorobenzoyl chloride (1.0 eq) dropwise via a syringe. The dropwise addition helps to control the exothermic nature of the reaction.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Redissolve the residue in water and acidify to a pH of ~2 using 1 M HCl. This step protonates the carboxylate, making the product insoluble in water.

-

A white precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any remaining salts (e.g., triethylammonium hydrochloride).

-

Dry the product under vacuum to yield 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid as a white solid. Further purification can be achieved by recrystallization if necessary.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. Commercial suppliers typically provide data from HPLC, NMR, and LC-MS.[2]

Analytical Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 401581-33-7 | 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid - Synblock [synblock.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. 1-(4-chlorobenzoyl)piperidine-3-carboxylic acid | 436093-15-1 [sigmaaldrich.com]

- 5. 1-BENZOYLPIPERIDINE-4-CARBOXYLIC ACID | 5274-99-7 [chemicalbook.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid,401581-33-7-Amadis Chemical [amadischem.com]

A Technical Guide to Determining the Solubility of 1-(3-chlorobenzoyl)piperidine-4-carboxylic Acid in Organic Solvents

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid in various organic solvents. In the absence of publicly available experimental solubility data for this specific compound, this whitepaper focuses on delivering field-proven methodologies and the underlying scientific principles to empower researchers to generate accurate and reliable solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and therapeutic efficacy. For a compound like 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid, understanding its solubility in a range of organic solvents is paramount for various stages of drug development, including:

-

Preformulation studies: Selecting appropriate solvent systems for analytical method development, and initial toxicity studies.

-

Process chemistry: Optimizing crystallization, purification, and formulation processes.

-

Formulation development: Designing dosage forms with desired dissolution and absorption characteristics.

This guide will provide the necessary protocols and theoretical background to expertly determine and interpret the solubility of 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid.

Physicochemical Properties of 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid

While specific experimental data is limited, we can infer some properties from the compound's structure and data from chemical suppliers.

| Property | Value | Source |

| Chemical Formula | C13H14ClNO3 | [1] |

| Molecular Weight | 267.71 g/mol | [1] |

| Structure | A piperidine ring with a carboxylic acid group at the 4-position and a 3-chlorobenzoyl group attached to the nitrogen. | Inferred |

The presence of a carboxylic acid group suggests that the solubility will be pH-dependent in protic solvents. The aromatic chlorobenzoyl group contributes to its lipophilicity, while the amide and carboxylic acid moieties can participate in hydrogen bonding.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method.[2][3][4] This protocol is aligned with guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the World Health Organization (WHO).[5][6][7]

Rationale Behind the Shake-Flask Method

The shake-flask method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[2][4] This ensures that the solvent is saturated with the solute, and any undissolved solid remains. By measuring the concentration of the dissolved compound in the supernatant, the equilibrium solubility at that temperature is determined. The key is to allow sufficient time for the system to reach a thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

1-(3-chlorobenzoyl)piperidine-4-carboxylic acid (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

-

Calibrated pH meter (for aqueous or protic solvents)

Procedure:

-

Preparation: Add an excess amount of 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed that ensures the solid particles are well-dispersed without creating a vortex.[7] The time required to reach equilibrium can vary and should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration plateaus.[7]

-

Sample Collection and Preparation: Once equilibrium is reached, carefully remove the vials from the shaker and allow the undissolved solid to settle.

-

Separation of Solid and Liquid Phases: To remove any undissolved solid, either centrifuge the samples or filter the supernatant through a syringe filter.[7] Filtration is generally recommended.[7]

-

Dilution and Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Self-Validating System and Best Practices

-

Time to Equilibrium: As mentioned, confirming the time to equilibrium is crucial. A plot of concentration versus time should show a plateau, indicating that saturation has been reached.[7]

-

Stability: It is important to ensure that the compound is stable in the chosen solvents for the duration of the experiment. The ICH recommends that degradation should not exceed 10%.[8]

-

pH Measurement: For protic solvents, measure the pH of the saturated solution at the end of the experiment, as the dissolution of an acidic compound can alter the final pH.[4]

-

Replicates: Perform each solubility determination in at least triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Caption: Workflow for Shake-Flask Solubility Determination.

Theoretical Considerations for Solubility in Organic Solvents

The solubility of 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid in a given organic solvent is governed by the principle of "like dissolves like." This can be understood by considering the polarity and hydrogen bonding capabilities of both the solute and the solvent.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of the compound can form strong hydrogen bonds with these solvents, leading to potentially higher solubility.

-

Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents are hydrogen bond acceptors but not donors. They can interact with the hydrogen bond donor sites of the compound (the carboxylic acid proton).

-

Nonpolar Aprotic Solvents (e.g., hexane, toluene): The solubility in these solvents is expected to be low due to the polar nature of the carboxylic acid and amide groups. The lipophilic chlorobenzoyl and piperidine rings will have some affinity for these solvents.

-

Solvents of Intermediate Polarity (e.g., dichloromethane, ethyl acetate): These solvents may offer a balance of interactions and could be effective for dissolving the compound.

The following diagram illustrates the relationship between the molecular features of the compound, solvent properties, and the resulting solubility.

Caption: Factors Influencing Solubility.

Conclusion

This technical guide has provided a robust framework for determining the solubility of 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid in organic solvents. By adhering to the detailed shake-flask protocol and considering the underlying principles of molecular interactions, researchers can generate high-quality, reliable solubility data. This information is indispensable for the successful progression of this compound through the drug development pipeline.

References

-

U.S. Food and Drug Administration. (n.d.). M9 Biopharmaceutics Classification System- Based Biowaivers. FDA. Retrieved from [Link]

-

International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. WHO. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - questions and answers. EMA. Retrieved from [Link]

Sources

- 1. CAS 401581-33-7 | 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid - Synblock [synblock.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. scispace.com [scispace.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. fda.gov [fda.gov]

- 6. database.ich.org [database.ich.org]

- 7. who.int [who.int]

- 8. ema.europa.eu [ema.europa.eu]

theoretical conformational analysis of N-aroyl piperidines

An In-Depth Technical Guide to the Theoretical Conformational Analysis of N-Aroyl Piperidines

Abstract

The N-aroyl piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] The biological activity of these molecules is inextricably linked to their three-dimensional conformation, which is governed by a delicate interplay of steric and electronic effects. A thorough understanding of the conformational landscape is therefore paramount for rational drug design and development. This guide provides a comprehensive technical overview of the theoretical methods used to analyze the conformation of N-aroyl piperidines, intended for researchers, computational chemists, and drug development professionals. We will explore the key conformational features, detail the computational methodologies from molecular mechanics to quantum mechanics, present a validated workflow, and discuss the critical role of experimental data in grounding theoretical models.

Introduction: The Conformational Challenge of N-Aroyl Piperidines

The conformational flexibility of N-aroyl piperidines arises from two primary sources: the puckering of the six-membered piperidine ring and the restricted rotation around the N-C(O) amide bond.[4][5]

-

Piperidine Ring Puckering : The piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[6][7] However, boat and twist-boat conformations can also be populated, particularly in complex or constrained systems. An axial-equatorial equilibrium of substituents on the ring further complicates this landscape. Analysis of crystallographic databases shows a strong preference for the chair conformation in the vast majority of piperidine-containing structures.[6][8]

-

Amide Bond Rotational Isomerism : The partial double-bond character of the C-N amide linkage restricts free rotation, leading to the existence of two distinct planar rotamers, typically referred to as E and Z conformers.[4][9] The energy barrier between these rotamers is significant enough that they can coexist as distinct species at room temperature, often observable by techniques like temperature-dependent NMR spectroscopy.[4][5] The equilibrium between these conformers can be influenced by non-covalent interactions, such as those between the amide oxygen and adjacent aromatic protons.[9]

The combination of these factors results in a complex potential energy surface with multiple local minima. Identifying the global minimum and the relative populations of other low-energy conformers is the central goal of conformational analysis.

Figure 1: Key conformational equilibria in N-aroyl piperidines, illustrating the interplay between piperidine ring inversion and amide bond rotation.

The Computational Chemist's Toolkit: Methodologies

A multi-level approach is the most efficient and accurate strategy for exploring the conformational space of flexible molecules like N-aroyl piperidines.[10] This typically involves an initial broad search using computationally inexpensive methods, followed by refinement with more accurate, but costly, quantum mechanical calculations.

Molecular Mechanics (MM) for Broad Conformational Searching

Molecular mechanics (MM) treats molecules as a collection of atoms held together by springs, using a set of empirical energy functions known as a force field to calculate the potential energy.[11][12] Its primary advantage is speed, making it ideal for rapidly generating and evaluating thousands of potential conformations.

-

Causality Behind Force Field Choice : The accuracy of MM is entirely dependent on the quality of the force field. For drug-like molecules, widely used and validated force fields include the Merck Molecular Force Field (MMFF94), CHARMM General Force Field (CGenFF), and the General AMBER Force Field (GAFF).[13][14] The choice depends on the specific atomic composition and desired compatibility with other simulation software. For instance, CGenFF is designed for compatibility with the CHARMM biomolecular force field, making it suitable for subsequent protein-ligand simulations.[13]

-

Conformational Search Algorithms : Various algorithms can be used to explore the conformational space, including systematic searches (grid-based rotation of torsions) and stochastic methods like Monte Carlo.[15][16] For complex systems, advanced tools like CREST employ meta-dynamics to efficiently sample the potential energy surface and identify low-energy conformers.[16][17]

Quantum Mechanics (QM) for Refinement and Accuracy

After identifying a set of low-energy candidate structures with MM, Quantum Mechanics (QM) methods are employed for accurate geometry optimization and energy calculation. Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost for molecules of this size.[6][18]

-

Expertise in Functional and Basis Set Selection : The choice of DFT functional and basis set is critical.

-

Functionals : Functionals like B3LYP have been workhorses for organic molecules for years.[19] However, modern functionals, such as the M06-2X, often provide better accuracy for non-covalent interactions and conformational energies in drug-like molecules.[18]

-

Basis Sets : A Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations. For highly accurate single-point energy calculations, larger basis sets like def2-TZVP or aug-cc-pVTZ are recommended.[6][20]

-

Dispersion Corrections : It is crucial to include an empirical dispersion correction (e.g., D3 or D4) to the DFT calculation, as standard functionals poorly describe the van der Waals forces that significantly influence conformer stability.

-

| Method | Primary Use Case | Relative Speed | Accuracy | Key Consideration |

| Molecular Mechanics (MM) | Initial rapid conformational search | Very Fast | Low-Moderate | Accuracy is entirely dependent on the chosen force field (e.g., MMFF94, GAFF).[13][14] |

| Semi-Empirical (e.g., GFN2-xTB) | Intermediate optimization step | Fast | Moderate | A good bridge between MM and DFT, useful for pre-optimizing a large number of conformers.[16] |

| Density Functional Theory (DFT) | Final geometry optimization & energy calculation | Slow | High | Choice of functional (e.g., M06-2X) and inclusion of dispersion corrections are critical for accuracy.[18] |

| Coupled Cluster (e.g., CCSD(T)) | "Gold Standard" energy benchmark | Extremely Slow | Very High | Used as a reference for benchmarking DFT methods, but too costly for routine analysis of multiple conformers.[6] |

| Table 1: Comparison of computational methods for conformational analysis. |

A Self-Validating System: Protocol for Theoretical Analysis

The trustworthiness of a computational model is established by its ability to reproduce and predict experimental observations. The following workflow integrates theoretical calculations with experimental validation.

Figure 2: A validated workflow for the .

Step-by-Step Methodology

-

Initial Structure Generation : Begin with a 2D sketch of the N-aroyl piperidine and convert it to an initial 3D structure using software like Avogadro or the builder functions in commercial modeling packages.

-

Molecular Mechanics Conformational Search :

-

Select an appropriate force field (e.g., MMFF94).

-

Perform a stochastic or systematic conformational search, allowing rotation around all relevant single bonds (e.g., the N-aroyl bond and any side-chain bonds).

-

Generate a large number of conformers (typically 1,000-10,000) and minimize the energy of each.

-

-

Clustering and Selection :

-

Filter the resulting conformers by an energy window (e.g., all conformers within 10 kcal/mol of the global minimum).

-

Cluster the remaining structures based on root-mean-square deviation (RMSD) to remove duplicates. Select the lowest energy representative from each cluster for further analysis.

-

-

Quantum Mechanics Optimization :

-

For each selected conformer, perform a full geometry optimization using a reliable DFT method (e.g., B3LYP-D3/6-31G(d) or M06-2X/6-31G(d)).

-

Ensure that the optimization has converged to a true minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.

-

-

High-Accuracy Energy Calculation :

-

Using the DFT-optimized geometries, perform a single-point energy calculation with a larger basis set (e.g., def2-TZVPD) to obtain more accurate relative energies (ΔE).

-

-

Thermodynamic Analysis and Boltzmann Weighting :

-

From the frequency calculation (Step 4), obtain the Gibbs free energy (G) for each conformer at a standard temperature (e.g., 298.15 K).

-

Calculate the relative population (P_i) of each conformer using the Boltzmann distribution equation: P_i = exp(-ΔG_i / RT) / Σexp(-ΔG_j / RT), where ΔG is the relative free energy of a conformer.

-

Validation: The Bridge to Reality

-

NMR Spectroscopy : Theoretical results can be directly validated against NMR data.

-

Rotational Barriers : The calculated energy barrier for amide rotation can be compared to the experimentally determined free energy of activation (ΔG‡) from variable-temperature NMR experiments.[4][5]

-

J-Couplings : Vicinal proton-proton coupling constants (³J_HH) are dependent on the dihedral angle via the Karplus equation. Calculated dihedral angles for the piperidine ring in the lowest-energy conformers can be used to predict J-couplings, which are then compared to experimental spectra.[21]

-

NOE Contacts : The Nuclear Overhauser Effect (NOE) provides through-space distance information. The presence or absence of specific NOE signals can confirm or refute the proximity of certain protons predicted by a calculated conformer.[22]

-

-

X-Ray Crystallography : An X-ray crystal structure provides the definitive conformation in the solid state.[7][23] While crystal packing forces can influence conformation, this data serves as an excellent benchmark for validating the accuracy of the computational method in reproducing molecular geometry.[24][25]

| Parameter | Theoretical Source | Experimental Benchmark |

| Amide Rotational Barrier | DFT Transition State Search (ΔG‡) | Variable-Temperature NMR (Coalescence)[4][5] |

| Ring Dihedral Angles | DFT Optimized Geometry | ³J_HH Coupling Constants (NMR)[21] |

| Interatomic Distances | DFT Optimized Geometry | NOE/ROE contacts (NMR), Bond Lengths (X-Ray)[22] |

| Overall Conformation | Lowest Energy DFT Structure | X-Ray Crystal Structure[23] |

| Table 2: Key parameters for the validation of theoretical models with experimental data. |

Conclusion

The is a multi-faceted task that requires a judicious combination of computational techniques and rigorous experimental validation. By employing a hierarchical workflow that begins with rapid molecular mechanics searches and proceeds to high-accuracy DFT calculations, researchers can build a reliable model of the conformational landscape. The true power of this approach lies in its validation against experimental data from NMR and X-ray crystallography, which grounds the theoretical predictions in physical reality. This synergistic strategy provides deep insights into the structure-activity relationships of this vital class of molecules, ultimately enabling the more efficient design of novel therapeutics.

References

-

TINKER Tutorial: Conformational Analysis. (n.d.). UC Santa Barbara. [Link]

-

Recommendations for software that calculates the conformational energy of a molecule. (2021). Reddit. [Link]

-

Pedretti, A., Villa, L., & Vistoli, G. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(7), 2413–2419. [Link]

-

Conformational Searching. (n.d.). Rowan Scientific. [Link]

-

Conformational Sampling. (n.d.). Computational Chemistry Online. [Link]

-

Chandrika, P., Sethuvasan, S., Santhosh Pugazh, et al. (2024). N-Benzyl-R-2,C-6-Diphenylpiperidines: Synthesis, Spectral Characterization, Conformational Analysis and Evaluation of Biological Activities. SSRN. [Link]

-

Johansson, H., et al. (2015). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. Journal of Medicinal Chemistry, 58(10), 4381–4392. [Link]

-

Kaufmann, D., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41255-41266. [Link]

-

Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]

-

G-López, M., et al. (2006). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. Bioorganic & Medicinal Chemistry Letters, 16(4), 887–891. [Link]

-

Tuccinardi, T., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. European Journal of Medicinal Chemistry, 261, 115814. [Link]

-

Lee, J., et al. (2021). Force fields for small molecules. Current Opinion in Structural Biology, 72, 125-131. [Link]

-

Molecular Mechanics: Force Fields. (n.d.). Fiveable. [Link]

-

Pieretti, L., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(11), 3185. [Link]

-

Force Fields for MD simulations. (n.d.). University of Maryland. [Link]

-

Galan, L. R., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. [Link]

-

Kaufmann, D., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 41255-41266. [Link]

-

de Beer, Z., et al. (2022). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 27(19), 6524. [Link]

-

López, M. G., et al. (1998). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 41(21), 4165–4175. [Link]

-

Claramunt, R. M., et al. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Magnetic Resonance in Chemistry, 56(8), 757-768. [Link]

-

Wilson, D. L., et al. (2000). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent. Journal of Computer-Aided Molecular Design, 14(7), 679–695. [Link]

-

Development of force fields used in molecular dynamics calculation. (2023). JSOL Corporation Tech Blog. [Link]

-

Gáspár, M., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 882–889. [Link]

-

Force Fields and Interactions – Practical considerations for Molecular Dynamics. (n.d.). GitHub Pages. [Link]

-

da Silva, A. B. F., et al. (2020). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Magnetic Resonance in Chemistry, 58(8), 749-762. [Link]

-

Dejeaifve, A., et al. (2021). Crystal structures of two alanylpiperidine analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1150–1155. [Link]

-

Galan, L. R., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically diverse piperidine scaffolds. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

-

Ghorai, P., et al. (2019). Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides. Organic & Biomolecular Chemistry, 17(19), 4811–4820. [Link]

-

Ghosh, A., et al. (2023). Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni(II) and Cu(II) complexes. Zeitschrift für Naturforschung B, 78(5), 299-308. [Link]

-

Bezoari, M. D., & Bourgeois, C. (2013). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. CWU ScholarWorks. [Link]

-

da Silva, A. B., et al. (2018). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Molecules, 23(11), 2992. [Link]

-

Green, J. G., et al. (2023). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Chemical Science, 14(31), 8345–8356. [Link]

-

Al-Majid, A. M., et al. (2021). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[10][26][27]triazolo[1,5-a]quinazolines. Molecules, 26(16), 4995. [Link]

-

Poopari, M. R., et al. (2023). Conformational Distributions of Phenyl β-D-Glucopyranoside and Gastrodin in Solution by Vibrational Optical Activity and Theoretical Calculations. Molecules, 28(10), 4066. [Link]

-

Antol, I., Glasovac, Z., & Margetic, D. (2023). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. Molecules, 28(5), 2342. [Link]

Sources

- 1. N -Benzyl-R-2,C-6-Diphenylpiperidines: Synthesis, Spectral Characterization, Conformational Analysis and Evaluation of … [ouci.dntb.gov.ua]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Conformational Searching | Rowan [rowansci.com]

- 11. fiveable.me [fiveable.me]

- 12. ks.uiuc.edu [ks.uiuc.edu]

- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. calcus.cloud [calcus.cloud]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. fulir.irb.hr [fulir.irb.hr]

- 20. ac1.hhu.de [ac1.hhu.de]

- 21. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]

- 27. reddit.com [reddit.com]

Accelerating Drug Discovery with Piperidine-4-Carboxylic Acid Scaffolds: Synthetic Versatility and Bioactive Applications

Topic: Discovery of Bioactive Molecules from Piperidine-4-Carboxylic Acid Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary

In the modern pursuit of "escaping flatland"—the movement away from planar aromatic structures toward three-dimensional (sp3-rich) architectures—piperidine-4-carboxylic acid (isonipecotic acid) has emerged as a privileged scaffold. Its unique chair conformation allows for precise vector positioning of pharmacophores, making it an ideal template for targeting G-protein coupled receptors (GPCRs), proteases, and ion channels.[1]

This technical guide provides a rigorous examination of the piperidine-4-carboxylic acid scaffold, detailing its structural advantages, validated synthetic protocols for library generation, and its critical role in recent therapeutic breakthroughs, particularly in Alzheimer’s disease and antihistamine development.[1]

The Scaffold Advantage: Structural & Conformational Logic

Escaping Flatland

Unlike phenyl rings, the piperidine core offers a defined three-dimensional volume. The piperidine-4-carboxylic acid scaffold typically adopts a chair conformation where the C4-carboxylate prefers the equatorial position to minimize 1,3-diaxial interactions, though this can be modulated by N-substitution.

-

Defined Vectors: The C4-position provides a rigid exit vector for exploring deep binding pockets (e.g., S1 pockets of proteases).

-

Solubility & ADME: The secondary amine (pKa ~11) allows for modulation of basicity and lipophilicity (LogD), improving oral bioavailability and blood-brain barrier (BBB) penetration when appropriately functionalized.

Privileged Status in Medicinal Chemistry

This scaffold is the core engine behind numerous blockbuster drugs and clinical candidates:

-

Fexofenadine (Allegra): A non-sedating H1-antihistamine where the piperidine ring links the bioactive benzhydryl and carboxylic acid moieties.

-

GABA Analogs: As a conformationally constrained analog of

-aminobutyric acid (GABA), isonipecotic acid acts as a specific GABA-A receptor partial agonist. -

sQC Inhibitors: Recent studies identify piperidine-4-carboxamides as potent inhibitors of secretory glutaminyl cyclase (sQC), a target for Alzheimer's disease.[2][3]

Bioactive Applications & Mechanism of Action

Case Study: Secretory Glutaminyl Cyclase (sQC) Inhibition in Alzheimer's

A primary application of the piperidine-4-carboxamide motif is the inhibition of sQC.[3] This enzyme catalyzes the formation of pyroglutamate-A

Mechanism of Action:

Inhibitors containing the piperidine-4-carboxamide scaffold bind to the active site of sQC, coordinating with the central Zinc ion and preventing the cyclization of N-terminal glutamate on A

Figure 1: Therapeutic intervention pathway for Alzheimer's Disease using Piperidine-4-carboxamide inhibitors to block pGlu-A

Synthetic Architectures: A Modular Approach

To maximize chemical space exploration, a divergent synthetic strategy is required. The scaffold offers two primary points of diversity:

-

N1-Position (Head): Amenable to reductive amination, SNAr, or sulfonylation.[1]

-

C4-Position (Tail): Amenable to amide coupling, esterification, or heterocycle formation.[1]

Synthetic Workflow Diagram

Figure 2: Modular synthetic workflow for generating diverse isonipecotamide libraries.

Detailed Experimental Protocols

The following protocols describe the synthesis of a dual-functionalized isonipecotamide derivative , a common motif in thrombin and sQC inhibitors.

Step 1: Amide Coupling (C-Terminus Functionalization)

Objective: Synthesis of tert-butyl 4-(phenylcarbamoyl)piperidine-1-carboxylate.

-

Reagents:

-

Procedure:

-

Dissolve N-Boc-isonipecotic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

-

Add DIPEA and stir for 10 minutes at room temperature (RT) to activate the carboxylate.

-

Add TBTU and stir for 30 minutes at RT. The solution should remain clear or slightly yellow.

-

Add the aniline derivative dropwise.

-

Stir the reaction mixture at RT for 12–16 hours.

-

Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The acid spot (baseline) should disappear, and a new less polar spot should appear.[1]

-

-

Work-up:

Step 2: N-Boc Deprotection

-

Procedure: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).[1] Stir for 2 hours at RT.

-

Work-up: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Step 3: N-Arylation (Head Functionalization via SNAr)

Objective: Introduction of a heteroaryl group (e.g., Pyridine) to the piperidine nitrogen.

-

Reagents:

-

Procedure:

-

Suspend the amine salt and base in DMF.

-

Add 4-Chloropyridine.

-

Heat the mixture to 80–100°C for 4–8 hours.

-

Validation: LC-MS is critical here to confirm the mass of the product [M+H]+.

-

Quantitative Data Summary (SAR)

The following table summarizes Structure-Activity Relationship (SAR) trends for piperidine-4-carboxamide derivatives in the context of sQC inhibition and Thrombin inhibition, derived from recent medicinal chemistry literature.

| Compound Class | R1 (N-Substituent) | R2 (Amide Substituent) | IC50 (Target) | Activity Note |

| Isonipecotic Acid | H | OH | > 100 µM | Inactive (Too polar, poor binding) |

| Cpd-41 Analog | 4-Chloropyridine | 3,4-Dimethoxybenzyl | 34 µM (sQC) | Moderate potency; good scaffold validation |

| Thrombin Inh. | Isopropyl | 2-(3-chlorobenzyloxy)phenyl | 0.045 µM (Thrombin) | High potency; hydrophobic pocket fit |

| GABA Analog | H | OH (Zwitterion) | ~50 µM (GABA-A) | Partial agonist; limited BBB penetration |

Table 1: Comparative potency of piperidine-4-carboxylic acid derivatives across different biological targets.

Future Outlook: DNA-Encoded Libraries (DEL)

The piperidine-4-carboxylic acid scaffold is increasingly utilized in DNA-Encoded Libraries (DEL) . Its bifunctional nature allows it to serve as a reliable "connector" node. Future workflows will likely utilize flow chemistry to automate the C4-amidation and N-alkylation steps, enabling the rapid synthesis of 10,000+ member libraries for phenotypic screening against undruggable targets.

References

-

Dileep, K. V., et al. (2021).[1][3] "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors."[2][3] International Journal of Biological Macromolecules.

-

Sturlese, M., et al. (2020).[1] "First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease." Molecules.

-

BenchChem. (2025).[4][5] "An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide." BenchChem Technical Guides. [1]

-

Kerr, D. I., & Ong, J. (1992).[1] "GABA agonists and antagonists." Medicinal Research Reviews.

-

Palchykov, V., et al. (2020).[1] "Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate." Chemistry – A European Journal. [1]

Sources

- 1. CN112898274B - N-Phenyl Aromatic Carboxamide Compounds and Their Preparation and Use - Google Patents [patents.google.com]

- 2. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Biological Targets & Pharmacological Potential of N-(3-Chlorobenzoyl)piperidine Scaffolds

Executive Summary

N-(3-chlorobenzoyl)piperidine represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization. While the core molecule serves as a lipophilic, metabolically stable fragment, its derivatives have emerged as potent modulators in two critical therapeutic areas: endocannabinoid signaling (via MAGL inhibition) and pain modulation (via GlyT-2 inhibition) .

This technical guide analyzes the pharmacological profile of this scaffold, detailing the structural rationale for its activity, specific biological targets, and the experimental protocols required to validate these interactions.

Structural Rationale & Pharmacophore Analysis

The N-benzoylpiperidine moiety functions as a versatile bioisostere for piperazine and other cyclic amines. The addition of a chlorine atom at the meta (3-) position of the benzoyl ring confers specific physicochemical advantages:

-

Lipophilicity Enhancement: The 3-chloro substituent increases the logP, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS targets like MAGL and GlyT-2.

-

Metabolic Stability: The halogen blocks metabolism at the susceptible phenyl ring positions, extending the half-life of the molecule.

-

Electronic Effects: The electron-withdrawing chlorine creates a dipole on the phenyl ring, enhancing

-stacking interactions with aromatic residues (e.g., Trp, Phe) in receptor binding pockets.

Figure 1: Pharmacophore & Structural Logic

Caption: Structural decomposition of the N-(3-chlorobenzoyl)piperidine scaffold highlighting key pharmacophoric elements and their relevance to biological targets.

Primary Biological Target: Monoacylglycerol Lipase (MAGL)

Mechanism of Action

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for hydrolyzing 2-arachidonoylglycerol (2-AG) , a vital endocannabinoid.

-

Physiological Role: 2-AG activates CB1 and CB2 receptors to reduce pain and inflammation.

-

Inhibition Logic: Inhibiting MAGL prevents the breakdown of 2-AG, prolonging its analgesic and neuroprotective effects without the psychotropic side effects associated with direct CB1 agonists.

-

Scaffold Relevance: Benzoylpiperidine derivatives bind to the MAGL active site. The 3-chlorophenyl group occupies a specific hydrophobic sub-pocket adjacent to the catalytic triad (Ser122-Asp239-His269), acting as a reversible inhibitor.

Quantitative Data Summary

Table 1 summarizes the potency of benzoylpiperidine derivatives against MAGL compared to reference standards.

| Compound Class | R-Group (Piperidine N) | IC50 (MAGL) | Selectivity (vs. FAAH) | Mechanism |

| N-(3-Cl-benzoyl)piperidine | Core Fragment | > 10 µM | Low | Reversible |

| Optimized Derivative A | 4-(bis(4-fluorophenyl)methyl) | 14 nM | > 1000-fold | Reversible |

| Optimized Derivative B | 4-phenoxybenzyl | 45 nM | > 500-fold | Reversible |

| JZL184 (Reference) | N/A (Carbamate) | 8 nM | High | Irreversible |

Note: The core scaffold requires substitution at the piperidine 4-position to achieve nanomolar potency, but the 3-chlorobenzoyl cap is essential for orientation.

Experimental Protocol: MAGL Inhibition Assay

Objective: Determine the IC50 of N-(3-chlorobenzoyl)piperidine derivatives using a fluorescence-based activity assay.

Reagents:

-

Enzyme: Recombinant human MAGL (hMAGL), diluted in assay buffer.

-

Substrate: 4-Nitrophenyl acetate (4-NPA) or Arachidonoyl-1-thio-glycerol.

-

Buffer: 10 mM Tris-HCl (pH 7.2), 1 mM EDTA, 0.1% BSA.

Step-by-Step Methodology:

-

Preparation: Dissolve test compounds in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer.

-

Pre-Incubation:

-

Add 150 µL of hMAGL solution (approx. 0.5 µ g/well ) to a 96-well black plate.

-

Add 10 µL of test compound dilution.

-

Incubate at 25°C for 15 minutes to allow equilibrium binding.

-

-

Reaction Initiation:

-

Add 40 µL of substrate (4-NPA, final concentration 250 µM).

-

-

Measurement:

-

Monitor absorbance at 405 nm (formation of 4-nitrophenol) or fluorescence (if using fluorogenic substrate) every 30 seconds for 20 minutes.

-

-

Analysis:

-

Calculate the slope of the linear portion of the curve (velocity).

-

Normalize to Vehicle Control (100% activity) and No-Enzyme Control (0% activity).

-

Fit data to a non-linear regression model (Log[inhibitor] vs. response) to determine IC50.

-

Secondary Biological Target: Glycine Transporter 2 (GlyT-2)

Mechanism of Action

GlyT-2 is located on presynaptic terminals of glycinergic neurons in the spinal cord. It reuptakes glycine from the synaptic cleft, terminating inhibitory signaling.

-

Therapeutic Goal: Inhibiting GlyT-2 increases extracellular glycine concentrations, enhancing inhibitory neurotransmission and reducing pain signaling (analgesia).

-

Scaffold Relevance: N-benzoylpiperidines have been identified as specific GlyT-2 inhibitors. The 3-chloro substitution is critical for potency; removing it or shifting it to the para position often results in a loss of activity or selectivity against GlyT-1.

Figure 2: GlyT-2 Inhibition Pathway

Caption: Mechanism of GlyT-2 inhibition. The inhibitor blocks reuptake, increasing synaptic glycine levels and enhancing analgesic signaling via GlyR.

Experimental Protocol: [³H]-Glycine Uptake Assay

Objective: Validate the inhibition of glycine reuptake in COS-7 cells transfected with hGlyT-2.[1]

Methodology:

-

Cell Culture: Plate COS-7 cells expressing hGlyT-2 in 24-well plates (5 x 10^4 cells/well). Cultivate for 24 hours.

-

Wash: Remove culture medium and wash cells twice with uptake buffer (10 mM HEPES, 135 mM NaCl, 2.5 mM KCl, 1 mM CaCl2, pH 7.4).

-

Inhibitor Addition: Add test compound (N-(3-chlorobenzoyl)piperidine derivative) at varying concentrations. Incubate for 10 minutes at room temperature.

-

Substrate Addition: Add [³H]-Glycine (final concentration 10 µM, 2 Ci/mmol) and non-radioactive glycine.

-

Uptake Reaction: Incubate for 10 minutes.

-

Termination: Aspirate buffer rapidly and wash cells 3x with ice-cold PBS to stop transport.

-

Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity using liquid scintillation counting.

-

Validation: Compare against ALX-1393 (standard GlyT-2 inhibitor).

Tertiary Target: GPR119 (Metabolic Regulation)

Recent SAR studies indicate that piperidine-based amides act as agonists for GPR119 , a GPCR involved in insulin secretion.

-

Relevance: The benzoylpiperidine core mimics the endogenous ligand oleoylethanolamide (OEA) structure.

-

Activity: Activation leads to elevated cAMP levels in pancreatic

-cells, promoting glucose-dependent insulin secretion.[2]

References

-

Gil-Ordóñez, A., et al. (2018).[3] "Monoacylglycerol lipase (MAGL) as a promising therapeutic target."[3] Biochemical Pharmacology. Link

-

Wolin, R., et al. (2004). "Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives." Bioorganic & Medicinal Chemistry. Link

-

Dhayal, S., & Morgan, N. G. (2010).[4] "The significance of GPR119 agonists as a future treatment for type 2 diabetes." Drug News & Perspectives. Link

-

PubChem Compound Summary. "4-(3-Chlorobenzoyl)piperidine Hydrochloride."[5] National Center for Biotechnology Information. Link

-

Costantino, L., & Barlocco, D. (2006). "Privileged structures as leads in medicinal chemistry."[6] Current Medicinal Chemistry. Link

Sources

- 1. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4-(3-Chlorobenzoyl)piperidine Hydrochloride | C12H15Cl2NO | CID 53420695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Toxicology: Early-Stage Assessment of Substituted Benzoylpiperidines

Executive Summary: The "Fail Early" Imperative

Substituted benzoylpiperidines represent a "privileged scaffold" in medicinal chemistry, serving as the core for Ampakines (glutamatergic modulators), monoamine transport inhibitors, and novel analgesics. However, their physicochemical profile—typically a lipophilic aromatic moiety linked to a basic amine—predisposes them to specific toxicity liabilities, most notably hERG channel inhibition (cardiotoxicity) and oxidative metabolic instability .

This guide moves beyond generic screening. It outlines a self-validating, tiered assessment strategy designed to identify these specific liabilities before compounds reach costly in vivo rodent models.

Phase I: In Silico Prioritization & Structural Alerts

Before wet-lab synthesis, candidates must be filtered through computational models to predict liabilities associated with the benzoylpiperidine pharmacophore.

The hERG Pharmacophore Overlap

The benzoylpiperidine structure often mimics the pharmacophore required for blocking the hERG potassium channel: two aromatic rings separated by a linker containing a basic nitrogen.

-

Risk Factor: High logP (>3.5) combined with a basic pKa (>8.0) significantly increases hERG binding probability.

-

Mitigation Strategy: Prioritize analogs with reduced lipophilicity (LipE optimization) or those where the basic nitrogen is sterically hindered or electron-deficient (e.g., amides, though this affects target affinity).

Reactive Metabolite Prediction

The piperidine ring is a metabolic "soft spot." In silico models (e.g., SMARTCyp) typically flag the carbon alpha to the nitrogen for rapid oxidation.

-

Alert: Unsubstituted piperidine rings are prone to forming iminium intermediates, which can be reactive and cytotoxic.

Phase II: Cellular Cytotoxicity Screening (The Filter)

General cytotoxicity screening is the first "gate."[1] We utilize HepG2 cells due to their retained metabolic competence compared to CHO or HEK293 lines, allowing for the detection of toxicity caused by primary metabolites.

Protocol: MTT Viability Assay in HepG2

Objective: Determine the IC50 of the test compound. Threshold: Compounds with IC50 < 10 µM are flagged for structural review.

Reagents:

-

Cell Line: HepG2 (ATCC HB-8065).

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2][3]

-

Positive Control: Doxorubicin (known cytotoxin) or Triton X-100 (membrane disruptor).

Step-by-Step Workflow:

-

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Dosing: Replace media with fresh DMEM containing test compounds (0.1 µM – 100 µM, log scale). DMSO concentration must remain <0.5% v/v to prevent solvent toxicity.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 3-4 hours.

-

Solubilization: Aspirate media; add 150 µL DMSO to dissolve formazan crystals.

-

Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis:

Calculate % Viability =

Phase III: Cardiotoxicity Assessment (The Critical Liability)

Benzoylpiperidines are structurally prone to off-target hERG blockade, which can lead to QT prolongation and Torsades de Pointes.

Fluorescence Polarization (FP) Displacement Assay

For initial screening, we use a high-throughput FP assay rather than the low-throughput manual patch clamp. This assay measures the displacement of a high-affinity red-shifted fluorescent tracer (Predictor™ hERG) from the channel.

Protocol Logic:

-

High Polarization (mP): Tracer is bound to hERG (No inhibition).

-

Low Polarization (mP): Tracer is displaced by test compound (Inhibition).

Validation Criteria:

-

Z-Prime: Must be > 0.5 for the plate to be valid.

-

Reference Control: E-4031 (Known hERG blocker) must show IC50 ~10-30 nM.

Phase IV: Metabolic Stability (Microsomal Clearance)

The benzoylpiperidine moiety is susceptible to oxidative debenzylation and piperidine ring hydroxylation.

Human Liver Microsome (HLM) Stability Assay

Objective: Determine Intrinsic Clearance (

Workflow:

-

Reaction Mix: 0.5 mg/mL HLM protein, 1 µM test compound in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

Interpretation:

- min: High clearance (Likely poor bioavailability; requires structural modification like fluorination of the piperidine ring).

- min: Stable.

Visualizing the Assessment Logic

Integrated Toxicology Workflow

This diagram illustrates the decision tree for progressing a benzoylpiperidine candidate.

Caption: Tiered decision matrix for benzoylpiperidine toxicity screening. Failure at any node triggers a "Redesign" loop.

Mechanism of hERG Inhibition

The structural basis for the cardiotoxicity risk in this scaffold.

Caption: Pharmacophore overlap: The protonated piperidine nitrogen interacts with hERG aromatic residues (Y652/F656).

Data Summary & Benchmarks

The following table synthesizes acceptable thresholds for a "Go" decision in early discovery.

| Assay | Parameter | "Go" Criteria | "Caution" Zone | "Stop" Criteria |

| HepG2 MTT | IC50 (Viability) | > 50 µM | 10 – 50 µM | < 10 µM |

| hERG FP | IC50 (Displacement) | > 10 µM | 1 – 10 µM | < 1 µM |

| HLM Stability | Intrinsic Clearance ( | < 10 µL/min/mg | 10 – 40 µL/min/mg | > 50 µL/min/mg |

| Ames Test | Mutagenicity Ratio | < 2-fold over background | 2-3 fold increase | > 3-fold + Dose Response |

References

-

Tasler, S., et al. (2010). Identification of novel benzoylpiperidine derivatives as potent and selective beta2-adrenoceptor antagonists.[5] Bioorganic & Medicinal Chemistry Letters.

-

Yoshida, K., & Niwa, T. (2006).[6] Quantitative structure-activity relationship studies on inhibition of HERG potassium channels.[6][7] Journal of Chemical Information and Modeling.

-

Kramer, J., et al. (2001). Prediction of hERG channel blockade by molecular docking and 3D-QSAR. Journal of Medicinal Chemistry.

-

Artasensi, A., et al. (2022).[8] In silico approaches to identify novel anti-diabetic type 2 agents against dipeptidyl peptidase IV.[8] (Discusses metabolic stability of piperidine scaffolds).

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[4] Drug Metabolism and Disposition.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationship studies on inhibition of HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding of molecular substructures that contribute to hERG K+ channel blockade: synthesis and biological evaluation of E-4031 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid from isonipecotic acid

Application Note: Synthesis of 1-(3-Chlorobenzoyl)piperidine-4-carboxylic Acid

Part 1: Executive Summary & Strategic Analysis

Objective: To synthesize 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid (CAS: 401581-33-7) from isonipecotic acid (piperidine-4-carboxylic acid) with high regioselectivity and yield.

Strategic Rationale: The synthesis presents a classic chemoselectivity challenge: isonipecotic acid contains both a secondary amine and a carboxylic acid.[1]

-

The Challenge: Direct acylation risks forming mixed anhydrides (O-acylation) alongside the desired amide (N-acylation).[1]

-

The Solution: The Schotten-Baumann reaction is the superior method here.[1] By operating in an aqueous alkaline medium (pH > 10), the carboxylic acid is maintained as a carboxylate anion (

). The carboxylate is significantly less nucleophilic than the secondary amine towards the acid chloride electrophile.[1] This eliminates the need for protecting groups, reducing the synthesis to a single step followed by an acidic workup to precipitate the product.[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Part 2: Reaction Scheme & Mechanism

Figure 1: Synthetic Pathway The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 3-chlorobenzoyl chloride.[1] The base neutralizes the HCl byproduct, driving the equilibrium forward.[1]

Caption: Figure 1. One-pot Schotten-Baumann synthesis flow. The amine remains nucleophilic while the carboxylate is passivated.[1]

Part 3: Detailed Protocol

Reagents & Equipment

| Reagent | CAS No.[1][2][3][4] | MW ( g/mol ) | Equiv.[1][5] | Role |

| Isonipecotic Acid | 498-94-2 | 129.16 | 1.0 | Substrate |

| 3-Chlorobenzoyl Chloride | 618-46-2 | 175.01 | 1.1 | Electrophile |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.2 - 2.5 | Base/Acid Scavenger |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent | Co-solvent (Optional) |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Excess | Precipitation |

Equipment:

-

Three-neck round-bottom flask (250 mL)[1]

-

Mechanical stirrer (preferred over magnetic for thick slurries)[1]

-

Addition funnel (pressure-equalizing)[1]

-

pH meter or high-range pH strips (0-14)[1]

-

Ice/Water bath

Step-by-Step Methodology

Step 1: Dissolution and Deprotonation

-

In the 250 mL flask, dissolve isonipecotic acid (10.0 g, 77.4 mmol) in 50 mL of 2.0 M NaOH solution.

-

Critical Check: Ensure the solution is clear and homogeneous. The pH should be >12.[1] This converts the zwitterionic amino acid into the soluble sodium amino-carboxylate.

-

Cool the solution to 0–5°C using an ice bath.

-

Why? Low temperature minimizes the competing hydrolysis of the acid chloride by water.[1]

-

Step 2: Acylation (Schotten-Baumann) [1]

-

Load 3-chlorobenzoyl chloride (14.9 g, 10.9 mL, 85.1 mmol) into the addition funnel.

-

Optional: If solubility issues arise, dilute the acid chloride with 10–15 mL of dry THF or Acetone.[1]

-

Add the acid chloride dropwise over 30–45 minutes.

-

Simultaneous Base Addition: Monitor pH. As the reaction proceeds, HCl is generated, dropping the pH.[1] Simultaneously add 2.0 M NaOH dropwise to maintain pH 10–12 .

-

Caution: If pH drops below 9, the amine becomes protonated (ammonium) and nucleophilicity is lost, stalling the reaction.[1]

-

-

After addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

Step 3: Workup and Isolation [1]

-

Extract the alkaline reaction mixture with Diethyl Ether (2 x 30 mL) .

-

Separate the aqueous layer.[1]

-

Cool the aqueous layer to 0–5°C.

-

Slowly acidify with 6 M HCl to pH 1–2 while stirring vigorously.

-

Stir the slurry for 30 minutes to ensure complete precipitation.

Step 4: Purification

-

Filter the solid using a Büchner funnel.[1]

-

Wash the filter cake with cold water (3 x 20 mL) to remove residual NaCl and HCl.

-

Dry the solid in a vacuum oven at 50°C for 12 hours.

-

Recrystallization (if needed): Recrystallize from Ethanol/Water (1:1) or Ethyl Acetate/Hexane.[1]

Part 4: Process Parameters & Troubleshooting

Table 1: Critical Process Parameters (CPPs)

| Parameter | Target Range | Impact of Deviation |

| Reaction pH | 10.0 – 12.0 | < 9: Reaction stalls (amine protonation).[1] > 13: Rapid hydrolysis of acid chloride. |

| Temperature | 0 – 5°C (Addition) | > 10°C: Increased hydrolysis of reagent; lower yield.[1] |

| Stoichiometry | 1.1 equiv Acid Chloride | < 1.0: Incomplete conversion. > 1.5: Difficult purification of byproduct acid. |

Troubleshooting Guide:

-

Oiling Out: If the product separates as an oil upon acidification, extract with Ethyl Acetate, dry over

, and evaporate. Triturate the residue with Hexane/Ether to induce crystallization.[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Low Yield: Check the pH during addition. If the pH fluctuated wildly, the amine likely protonated.[1] Use a pH-stat or add base more aggressively.[1]

Part 5: Analytical Validation

Expected Data for 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid:

-

Physical State: White to off-white crystalline solid.[1]

-

Melting Point: Expected range 165–175°C (Based on 4-Cl isomer ~198°C and 2-Cl isomer ~160°C trends [1, 2]).[1]

-

Mass Spectrometry (ESI):

-

(Calculated forngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

Isotope pattern: 3:1 ratio for

.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-

-

1H NMR (400 MHz, DMSO-d6):

-

12.30 (s, 1H, -COOH)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

7.50–7.30 (m, 4H, Aromatic protons). Note: 3-substituted pattern will show a singlet (H2), multiplet (H4, H5, H6).ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

4.30–3.50 (br m, 2H, N-CH eq)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

3.10–2.80 (br m, 2H, N-CH ax)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

2.50 (m, 1H, CH-COOH)ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -

1.90–1.50 (m, 4H, Piperidine Ringngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-

References

-

Combi-Blocks Product Data. 1-(3-Chlorobenzoyl)piperidine-4-carboxylic acid (CAS 401581-33-7).[1] Accessed Oct 2023.[1]

-

Vibrant Pharma. 1-(3-Chloro-benzyl)-piperidine-4-carboxylic acid hydrochloride Data.[1][4] (Analogous structure reference).

-

Organic Chemistry Portal. Schotten-Baumann Reaction Mechanism and Conditions.

-

National Institutes of Health (PubChem). Isonipecotic acid Compound Summary.[1][1]

-

ChemicalBook. 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid Properties.[1]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. rsc.org [rsc.org]

- 6. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 7. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

Protocol for the Synthesis of 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid via Schotten-Baumann Acylation

An Application Note for Drug Development Professionals

Abstract This application note provides a comprehensive, field-proven protocol for the N-acylation of piperidine-4-carboxylic acid with 3-chlorobenzoyl chloride to synthesize 1-(3-chlorobenzoyl)piperidine-4-carboxylic acid. This transformation is a cornerstone reaction in medicinal chemistry for the generation of diverse compound libraries. The protocol is grounded in the principles of the Schotten-Baumann reaction, optimized for yield, purity, and scalability. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental procedure, outline critical safety considerations, and describe methods for product purification and characterization.

Scientific Foundation and Rationale

The N-acylation of piperidine scaffolds is a fundamental strategy in the synthesis of pharmacologically active molecules. The resulting amide linkage is metabolically robust and provides a key hydrogen bond donor/acceptor site for molecular recognition at biological targets. The specific reaction described herein is an example of the Schotten-Baumann reaction, which involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.[1][2]

Causality of Component Selection:

-

Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3] This acid will protonate the starting piperidine amine, rendering it non-nucleophilic and halting the reaction. To counteract this, a base is added to neutralize the HCl as it forms, driving the reaction to completion.[3] This protocol employs an aqueous solution of sodium hydroxide (NaOH), a classic Schotten-Baumann condition that is inexpensive, effective, and facilitates a simple work-up.[4]

-

Solvent System: A biphasic solvent system (e.g., dichloromethane and water) is often used.[1] The organic phase dissolves the acyl chloride and the final product, while the aqueous phase contains the base and sequesters the salt byproduct (NaCl).[5] This separation simplifies purification by preventing unwanted side reactions of the acyl chloride with water (hydrolysis) and allowing for easy extraction.

Reaction Mechanism: Nucleophilic Acyl Substitution The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[6][7] The nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the 3-chlorobenzoyl chloride.[8][9] This forms a transient tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.[7] A final deprotonation step, facilitated by the base, yields the stable N-acylated amide product.

Caption: Figure 2: Overall Experimental Workflow.

3.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask, dissolve piperidine-4-carboxylic acid (1.29 g, 10.0 mmol) and sodium hydroxide (1.20 g, 30.0 mmol) in 50 mL of deionized water. Equip the flask with a magnetic stir bar and cool the solution to 0-5 °C using an ice-water bath.

-

Expert Insight: Dissolving the piperidine derivative in aqueous base first ensures it is in its deprotonated, nucleophilic form and ready to react. Cooling is critical to control the exothermicity of the acylation reaction.

-

-

Addition of Acyl Chloride: In a separate beaker, dissolve 3-chlorobenzoyl chloride (1.93 g, 11.0 mmol) in 50 mL of dichloromethane (DCM). Transfer this solution to a pressure-equalizing dropping funnel and place it on the central neck of the reaction flask.

-

Acylation Reaction: Begin vigorous stirring of the biphasic mixture. Add the 3-chlorobenzoyl chloride solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Expert Insight: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which increases the reaction rate. [1]Slow, controlled addition of the acyl chloride prevents a dangerous temperature spike and minimizes the competing hydrolysis side-reaction.

-

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by sampling the organic layer.

-

Work-up and Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Allow the layers to separate. The lower organic layer (DCM) contains any unreacted acyl chloride and potential non-polar byproducts. The desired product, as its carboxylate salt, is in the upper aqueous layer. Carefully drain and discard the organic layer.

-